molecular formula C8H7BrClNO B1377856 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine CAS No. 105679-33-2

7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B1377856
CAS RN: 105679-33-2
M. Wt: 248.5 g/mol
InChI Key: BAUAOJVZMYGURE-UHFFFAOYSA-N
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Description

“7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine” is a chemical compound . It is used in many areas of medicine and in industries as dyes and as antioxidants of rubber and natural elastomers .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) was successfully applied for the synthesis of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .


Molecular Structure Analysis

The molecular structure of “7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine” can be represented by the InChI code: 1S/C8H8BrNO/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2 .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) was used as a catalyst for the synthesis of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a catalyst in the synthesis of various heterocyclic compounds. It has been used to catalyze the one-pot synthesis of 4H-pyran , pyranopyrazole , and pyrazolo[1,2-b]phthalazine derivatives in aqueous media . This method is valued for its mild reaction conditions, high yields, and compliance with green chemistry protocols.

Pharmaceutical Research

In pharmaceutical research, derivatives of 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine have been explored for their potential as antimicrobial , antiviral , antihypertensive , antidiabetic , and anticancer agents . The presence of halogen groups at specific positions on the ring structure is crucial for the biological activity of these compounds.

Catalysis in Organic Synthesis

The compound has been utilized as an efficient and homogeneous catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives. This is achieved through the condensation reaction of dimedone and various arylaldehydes . The use of this catalyst promotes cleaner reaction profiles and shorter reaction times.

Material Science

In the field of material science, 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine is used in the production of dyes and as antioxidants for rubber and natural elastomers . Its derivatives enhance the durability and longevity of materials by protecting them from oxidative damage.

properties

IUPAC Name

7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c9-5-3-8-7(4-6(5)10)11-1-2-12-8/h3-4,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUAOJVZMYGURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine

CAS RN

105679-33-2
Record name 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine
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7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine
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7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine
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Reactant of Route 6
7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine

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